![molecular formula C17H25NO5 B1451165 (2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid CAS No. 2173146-31-9](/img/structure/B1451165.png)
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid
Overview
Description
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(4-oxoadamantan-1-yl)acetic acid, also known as Boc-Adamantane-1-carboxylic acid, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of N-protected amino acids and has a unique structure that makes it suitable for various scientific applications. In
Scientific Research Applications
Environmental Impact and Toxicology of Herbicides
One study provides a scientometric review analyzing global trends and gaps in studies about the toxicity of the 2,4-D herbicide, highlighting the rapid advancement in research focused on its toxicology and mutagenicity. This study may offer a methodological framework for examining the environmental and biological impacts of similar compounds (Zuanazzi et al., 2020).
Molecular Basis of Alcohol Toxicity
Another research explores the role of diacetyl, a minor metabolite of alcohol, in toxicity and addiction, offering insights into the molecular basis of substance effects. This could provide a comparative basis for studying the biochemical pathways and toxicological impacts of other complex organic molecules (Kovacic & Cooksy, 2005).
Bacterial Catabolism of Organic Acids
A review on bacterial catabolism of indole-3-acetic acid (IAA) discusses the mechanisms through which bacteria degrade or assimilate IAA, offering insights into the microbial interaction with organic acids and potential biotechnological applications (Laird et al., 2020).
Sorption of Herbicides to Soil and Organic Matter
Research on the sorption of phenoxy herbicides, including 2,4-D, to various soils and minerals provides a comprehensive overview of how these compounds interact with environmental matrices. This could be relevant for studies on the environmental fate of similar organic compounds (Werner et al., 2012).
Acetic Acid and Corrosion
A study examines the effect of acetic acid on the corrosion of copper, presenting data on the corrosive effects of organic acids on metals. This could inform research into the material compatibility and corrosion potential of related organic acids (Bastidas & La Iglesia, 2007).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxo-1-adamantyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(22)18-13(14(20)21)17-6-9-4-10(7-17)12(19)11(5-9)8-17/h9-11,13H,4-8H2,1-3H3,(H,18,22)(H,20,21)/t9?,10?,11?,13-,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQIFLCIPLFLQU-AOCZCRFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)C(=O)C(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)C(=O)C(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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